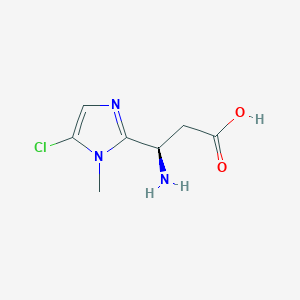
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that features an amino group, a chloro-substituted imidazole ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia.
Chlorination: The imidazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Amino Acid Formation: The chlorinated imidazole is then reacted with a suitable amino acid precursor, such as ®-3-amino-3-(bromomethyl)propanoic acid, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Dechlorinated imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Amino-3-(5-chloro-1H-imidazol-2-yl)propanoic acid: Lacks the methyl group on the imidazole ring.
(3R)-3-Amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid: Lacks the chloro substituent.
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-4-yl)propanoic acid: The chloro substituent is at a different position on the imidazole ring.
Uniqueness
(3R)-3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to the specific combination of its functional groups and their positions on the molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H10ClN3O2 |
|---|---|
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(5-chloro-1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-11-5(8)3-10-7(11)4(9)2-6(12)13/h3-4H,2,9H2,1H3,(H,12,13)/t4-/m1/s1 |
Clave InChI |
GSGOVRUJAVDCHF-SCSAIBSYSA-N |
SMILES isomérico |
CN1C(=CN=C1[C@@H](CC(=O)O)N)Cl |
SMILES canónico |
CN1C(=CN=C1C(CC(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15274252.png)

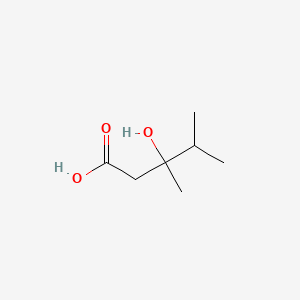
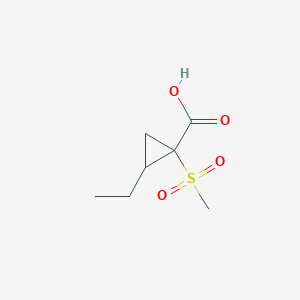
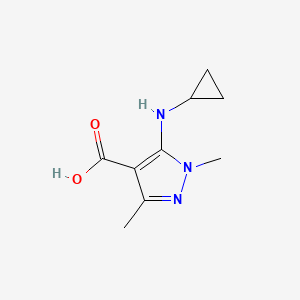
![7-ethyl-2-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15274269.png)
![tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate](/img/structure/B15274270.png)


![3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B15274305.png)
![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)
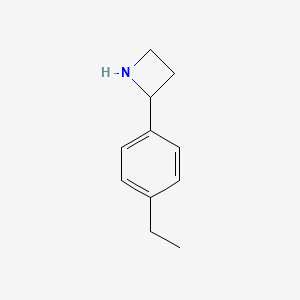

![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)
